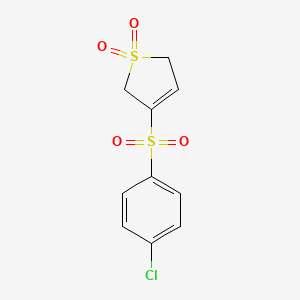
3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic molecule that is part of a broader class of compounds with potential applications in various fields of chemistry. While the specific molecule is not directly described in the provided papers, related compounds and their properties can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related sulfonyl compounds involves the cheletropic addition of sulfur dioxide to vinyl sulfoxides and sulfones, as described in the second paper. This reaction proceeds in 1,2-dichloroethane at reflux, leading to the formation of substituted 2,5-dihydrothiophene 1,1-dioxides with very good yields . This suggests that a similar synthetic route could be employed for the synthesis of this compound, utilizing appropriate vinyl sulfoxides or sulfones as precursors.
Molecular Structure Analysis
The molecular structure of related compounds features nearly planar segments, such as the benzopyranone group, the chlorophenyl ring, and the ethene group, with the sulfonyl plane inclined at significant angles to these moieties . This indicates that this compound may also exhibit a complex geometry with various planar segments and non-planar sulfonyl groups, which could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of sulfur-containing compounds like this compound can be inferred from the behavior of similar molecules under electron impact. For instance, methylsulfonylpolychlorobiphenyls show fragmentation patterns that are influenced by the position of the sulfur-containing group, with dominant ions such as [CH3SO]+ and [CH3SO2]+ . This suggests that the 3-(4-Chlorophenyl)sulfonyl group in the compound of interest may also influence its fragmentation pattern and stability under electron impact.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can provide some context. The inclination of sulfonyl groups and the planarity of the molecule can affect its crystalline structure, melting point, and solubility . Additionally, the presence of the sulfonyl group and the chlorine atom could influence the compound's polarity, boiling point, and reactivity towards nucleophiles or electrophiles .
Scientific Research Applications
Precursors in Chemical Synthesis
3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide and its derivatives serve as precursors in various chemical synthesis processes. For instance, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides are used as precursors to heterocyclic o-quinodimethanes, which are crucial intermediates in chemical reactions. These compounds undergo cycloaddition, base-induced aromatization, and substitution reactions to produce heterocyclic sulfones with significant chemical utility (Chaloner et al., 1992).
Intramolecular Interactions and Stability
Studies have investigated the intramolecular interactions and stability of sulfur-organic compounds, including this compound. These studies provide insights into the stability and reactivity of these compounds, which are essential for various applications in synthetic chemistry. The interaction of substituents with the sulfonyl group and its impact on the stability of the compounds is a subject of research, contributing to our understanding of their chemical properties and potential applications (Klimusheva et al., 1980).
Reactivity and Cycloaddition Reactions
The reactivity of this compound in cycloaddition reactions is another area of interest. Studies demonstrate how these compounds undergo cheletropic addition with sulfur dioxide, leading to the formation of various substituted dihydrothiophene dioxides. This reactivity is crucial for the synthesis of a wide range of chemical compounds with diverse applications, showcasing the versatility of these sulfur-containing compounds in chemical synthesis (Christov & Ivanov, 2004).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideSulfolene derivatives, which this compound is a part of, have been found to be biologically active and are used in the synthesis of various cyclic compounds . These include influenza virus neuraminidase inhibitors, antipsychotic substances, potassium channel blockers, photoactive substances, and analogues of antibiotics of a hydrogenated anthraquinone series .
Mode of Action
The exact mode of action of This compoundThe reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered in the synthesis of polycyclic derivatives of sulfolane (sulfolene) .
Biochemical Pathways
The specific biochemical pathways affected by This compoundIt’s known that sulfolene derivatives can participate in a variety of reactions, indicating that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compoundGiven the wide range of applications of sulfolene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIXYEMMWQMBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
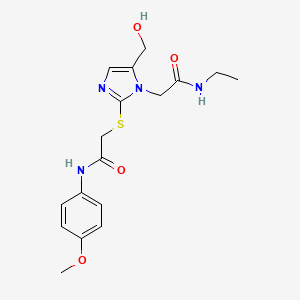

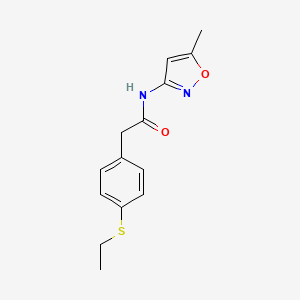

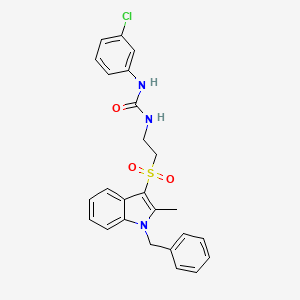

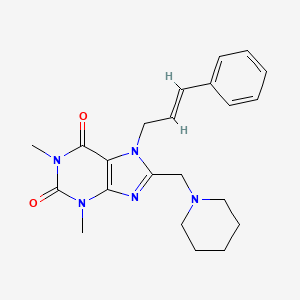

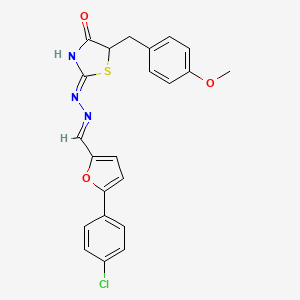
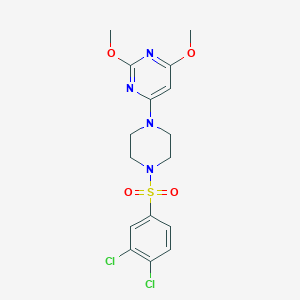
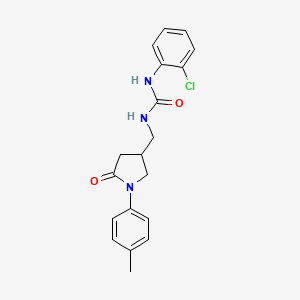
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)